molecular formula C23H26N4O3S B4147816 ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE

ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE

Cat. No.: B4147816
M. Wt: 438.5 g/mol
InChI Key: XKXCNUASGNCQLT-UHFFFAOYSA-N
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Description

ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE is a complex organic compound with a unique structure that includes a pyridine ring, a benzimidazole moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,4-dimethylpyridine and cyanoacetic acid.

    Introduction of the Benzimidazole Moiety: The benzimidazole group is introduced via a nucleophilic substitution reaction using 2-oxo-2,3-dihydro-1H-benzimidazole and a suitable alkylating agent.

    Formation of the Propanoate Ester: The final step involves esterification of the intermediate compound with ethyl propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or altering gene expression. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE: Similar in structure but with variations in the substituents on the pyridine or benzimidazole rings.

    METHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE: Similar compound with a methyl ester group instead of an ethyl ester.

Uniqueness

The unique combination of the pyridine ring, benzimidazole moiety, and propanoate ester group in ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-[5-cyano-2,4-dimethyl-6-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]pyridin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-4-30-21(28)11-10-17-15(2)18(14-24)22(25-16(17)3)31-13-7-12-27-20-9-6-5-8-19(20)26-23(27)29/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXCNUASGNCQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C(N=C1C)SCCCN2C3=CC=CC=C3NC2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE
Reactant of Route 4
ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-(5-CYANO-2,4-DIMETHYL-6-{[3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPYL]SULFANYL}PYRIDIN-3-YL)PROPANOATE

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